Cas no 794582-30-2 (N-4-(2-Chloropropanoyl)phenyl-2,2-dimethylpropanamide)

N-4-(2-Chloropropanoyl)phenyl-2,2-dimethylpropanamide Chemical and Physical Properties
Names and Identifiers
-
- N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide
- Z57048950
- SR-01000060854
- SR-01000060854-1
- CS-0223374
- AKOS008030680
- EN300-11500
- G38681
- 794582-30-2
- N-4-(2-Chloropropanoyl)phenyl-2,2-dimethylpropanamide
-
- Inchi: InChI=1S/C14H18ClNO2/c1-9(15)12(17)10-5-7-11(8-6-10)16-13(18)14(2,3)4/h5-9H,1-4H3,(H,16,18)
- InChI Key: ZXASFXRYFMHNJF-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 267.1026065Da
- Monoisotopic Mass: 267.1026065Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2Ų
- XLogP3: 3.2
N-4-(2-Chloropropanoyl)phenyl-2,2-dimethylpropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11500-0.5g |
N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide |
794582-30-2 | 98% | 0.5g |
$197.0 | 2023-04-29 | |
Enamine | EN300-11500-10.0g |
N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide |
794582-30-2 | 98% | 10g |
$1224.0 | 2023-04-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1294044-10g |
n-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide |
794582-30-2 | 95% | 10g |
¥33048.00 | 2024-07-28 | |
Aaron | AR019OFA-500mg |
N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide |
794582-30-2 | 95% | 500mg |
$296.00 | 2025-02-10 | |
Aaron | AR019OFA-2.5g |
N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide |
794582-30-2 | 98% | 2.5g |
$793.00 | 2023-12-14 | |
Aaron | AR019OFA-1g |
N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide |
794582-30-2 | 95% | 1g |
$416.00 | 2025-02-10 | |
A2B Chem LLC | AV30074-50mg |
N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide |
794582-30-2 | 98% | 50mg |
$84.00 | 2024-04-19 | |
A2B Chem LLC | AV30074-2.5g |
N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide |
794582-30-2 | 98% | 2.5g |
$623.00 | 2024-04-19 | |
1PlusChem | 1P019O6Y-500mg |
N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide |
794582-30-2 | 95% | 500mg |
$297.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1294044-1g |
n-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide |
794582-30-2 | 95% | 1g |
¥7668.00 | 2024-07-28 |
N-4-(2-Chloropropanoyl)phenyl-2,2-dimethylpropanamide Related Literature
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
Additional information on N-4-(2-Chloropropanoyl)phenyl-2,2-dimethylpropanamide
Professional Introduction to N-4-(2-Chloropropanoyl)phenyl-2,2-dimethylpropanamide (CAS No. 794582-30-2)
N-4-(2-Chloropropanoyl)phenyl-2,2-dimethylpropanamide, a compound with the CAS number 794582-30-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of N-4-(2-Chloropropanoyl)phenyl-2,2-dimethylpropanamide consists of a phenyl ring substituted with a 2-chloropropanoyl group and an amide linkage to a 2,2-dimethylpropanamide moiety. Such a configuration suggests promising interactions with biological targets, making it a valuable candidate for further investigation.
The synthesis of N-4-(2-Chloropropanoyl)phenyl-2,2-dimethylpropanamide involves sophisticated organic reactions that highlight the expertise required in modern chemical synthesis. The process typically begins with the chlorination of propanoic acid derivatives followed by condensation reactions with appropriate aromatic compounds. The introduction of the 2-chloropropanoyl group enhances the electrophilicity of the phenyl ring, facilitating further functionalization and drug-like properties. This synthetic route underscores the importance of precision and control in pharmaceutical manufacturing.
In recent years, there has been growing interest in amide-based compounds due to their versatility and efficacy in modulating biological pathways. The amide group in N-4-(2-Chloropropanoyl)phenyl-2,2-dimethylpropanamide serves as a critical pharmacophore, enabling interactions with enzymes and receptors involved in various diseases. Current research indicates that amide derivatives exhibit significant potential in treating conditions such as inflammation, pain, and neurological disorders. The dimethylpropanamide moiety further stabilizes the compound, enhancing its bioavailability and metabolic stability.
The pharmacological profile of N-4-(2-Chloropropanoyl)phenyl-2,2-dimethylpropanamide has been extensively studied in vitro and in vivo. Preliminary studies suggest that this compound demonstrates moderate solubility in aqueous solutions, which is crucial for drug formulation and delivery. Additionally, its chemical stability under various conditions makes it suitable for long-term storage and transportation. These properties are essential for ensuring the compound's effectiveness throughout its lifecycle.
One of the most intriguing aspects of N-4-(2-Chloropropanoyl)phenyl-2,2-dimethylpropanamide is its potential as a lead compound for drug development. Researchers have explored its derivatives to optimize pharmacokinetic parameters and target specificity. For instance, modifications to the 2-chloropropanoyl group have led to compounds with enhanced binding affinity to specific enzymes. Such findings highlight the importance of structure-activity relationships (SAR) in medicinal chemistry and underscore the value of compounds like N-4-(2-Chloropropanoyl)phenyl-2,2-dimethylpropanamide.
The role of computational chemistry in analyzing N-4-(2-Chloropropanoyl)phenyl-2,2-dimethylpropanamide cannot be overstated. Advanced modeling techniques have enabled researchers to predict binding interactions and metabolic pathways with remarkable accuracy. These insights have guided synthetic modifications aimed at improving efficacy and reducing side effects. The integration of experimental data with computational predictions has revolutionized drug discovery, making compounds like this one more accessible for therapeutic applications.
Recent advancements in biotechnology have also expanded the applications of N-4-(2-Chloropropanoyl)phenyl-2,2-dimethylpropanamide. For example, it has been investigated as a component in enzyme inhibitors designed to treat metabolic disorders. The compound's ability to interact with specific biological targets makes it a promising candidate for personalized medicine approaches. By tailoring drug formulations to individual patient profiles, researchers aim to maximize therapeutic outcomes while minimizing adverse effects.
The environmental impact of synthesizing and using N-4-(2-Chloropropanoyl)phenyl-2,2-dimethylpropanamide is another critical consideration. Modern pharmaceutical synthesis emphasizes green chemistry principles to minimize waste and reduce energy consumption. Techniques such as catalytic processes and solvent recovery systems have been implemented to enhance sustainability. These efforts align with global initiatives to promote environmentally responsible drug development.
In conclusion, N-4-(2-Chloropropanoyl)phenyl-2,2-dimethylpropanamide (CAS No. 794582-30-2) stands out as a versatile and promising compound in pharmaceutical chemistry. Its unique structure offers numerous opportunities for therapeutic applications across various disease areas. Ongoing research continues to uncover new possibilities for this compound, reinforcing its significance in modern drug discovery efforts.
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